Chemical structure and physical properties of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
Chemical structure and physical properties of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is a specialized organic molecule with potential applications in medicinal chemistry and materials science. The presence of the difluoromethoxy group on the phenyl ring, combined with the α,β-unsaturated carboxylic acid moiety, imparts unique electronic and structural properties. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl, thiol, and amine groups, offering the potential for improved metabolic stability and lipophilicity in drug candidates.[1][2] This guide provides a comprehensive overview of its chemical structure, predicted physical properties, a plausible synthetic route, and expected analytical characteristics.
Chemical Identity and Structure
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IUPAC Name: 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
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CAS Number: 1049158-10-2
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Molecular Formula: C₁₁H₁₀F₂O₃
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Molecular Weight: 228.19 g/mol
The structure of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is characterized by a but-2-enoic acid backbone. A phenyl group substituted with a difluoromethoxy group at the ortho position is attached to the C3 position of the butenoic acid chain. The double bond in the but-2-enoic acid can exist as either the (E) or (Z) isomer, which would have distinct stereochemical and spectroscopic properties.
Caption: Chemical structure of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid.
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes and Rationale |
| Melting Point | 100 - 110 °C | Based on the melting point of the analog (E)-3-(2-Methoxyphenyl)-2-butenoic acid (102 °C).[3] The difluoromethyl group may slightly alter crystal packing and intermolecular interactions. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the carboxylic acid group and aromatic ring. Carboxylic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | The carboxylic acid group provides some polarity and hydrogen bonding capability, while the substituted phenyl ring is largely nonpolar. |
| pKa | 3.8 - 4.2 | The pKa of benzoic acid is 4.2. The ortho-difluoromethoxy group is weakly electron-withdrawing, which should increase the acidity (lower the pKa) compared to benzoic acid. This is consistent with the "ortho effect" where ortho-substituted benzoic acids are generally stronger than their para-isomers.[4][5][6] |
Note: These values are estimates and should be confirmed by experimental analysis. The prediction of physicochemical properties can be performed using software such as ACD/Labs Percepta.[7][8][9][10][11]
Proposed Synthesis
A plausible and efficient synthetic route to 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is the Horner-Wadsworth-Emmons (HWE) reaction.[12][13][14][15][16] This method is well-established for the stereoselective synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. The HWE reaction generally favors the formation of the (E)-alkene.[12][15]
Caption: Proposed synthetic workflow for 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid.
Experimental Protocol
Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde
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To a solution of 2-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.
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Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) gas, into the reaction mixture under controlled temperature and pressure.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethoxy)benzaldehyde.
Step 2: Synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]but-2-enoate (Horner-Wadsworth-Emmons Reaction)
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of triethyl 2-phosphonopropionate in a dry aprotic solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise to generate the phosphonate carbanion.
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Stir the mixture at 0 °C for 30-60 minutes.
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Add a solution of 2-(difluoromethoxy)benzaldehyde in dry THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude ester by column chromatography on silica gel.
Step 3: Hydrolysis to 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid
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Dissolve the purified ethyl 3-[2-(difluoromethoxy)phenyl]but-2-enoate in a mixture of ethanol and aqueous sodium hydroxide solution.
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Heat the mixture to reflux and monitor the hydrolysis by TLC.
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation and Characterization
The structure of the synthesized 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the methyl protons, the carboxylic acid proton, and the proton of the difluoromethoxy group. Based on the analog (E)-3-(2-Methoxyphenyl)-2-butenoic acid[3], the vinylic proton should appear as a quartet coupled to the methyl group. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons (with C-F couplings for the carbon attached to the difluoromethoxy group), the methyl carbon, and the carbon of the difluoromethoxy group (as a triplet).
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¹⁹F NMR: The fluorine NMR will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of cinnamic acid and its derivatives typically shows characteristic absorption bands.[17][18][19][20][21] For 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid, the following peaks are expected:
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A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.
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A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1680 cm⁻¹.
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A C=C stretching vibration for the alkene at approximately 1640-1620 cm⁻¹.
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C-H stretching vibrations for the aromatic ring and the alkene just above 3000 cm⁻¹.
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Strong C-F stretching bands in the region of 1200-1000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (228.19 g/mol ).[22] Fragmentation patterns would likely involve the loss of the carboxylic acid group, the difluoromethoxy group, and other characteristic fragments.
Chemical Reactivity and Stability
The chemical reactivity of 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is primarily determined by its three functional groups: the carboxylic acid, the carbon-carbon double bond, and the difluoromethoxy-substituted phenyl ring.
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Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
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Alkene: The double bond is susceptible to addition reactions, including hydrogenation to the saturated analog and halogenation.
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Difluoromethoxy Group: The difluoromethoxy group is generally stable under a range of acidic and basic conditions, making it a desirable substituent in drug design to enhance metabolic stability.[23][24][25] It is more resistant to enzymatic cleavage compared to a methoxy group.[2][26]
Potential Applications and Pharmacological Profile
While specific pharmacological data for 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is not available, cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[27][28][29][30][31] The incorporation of the difluoromethoxy group could modulate these activities and improve the pharmacokinetic profile of the molecule. This makes it a compound of interest for further investigation in drug discovery programs.
Safety and Handling
Based on hazard classifications for this compound, it is considered a skin and eye irritant and may cause respiratory irritation.[32] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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